tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate is a complex organic compound that features a unique combination of functional groups, making it of interest in various fields, including medicinal chemistry. This compound is classified under the category of oxazolidinones, which are known for their biological activity, particularly as potential therapeutic agents.
The compound's synthesis and characterization have been explored in scientific literature, particularly in studies focused on the development of selective inhibitors for integrins and other biological targets. Notable works include those published in journals such as the Journal of Medicinal Chemistry and various patent documents that outline synthetic methodologies and applications in drug discovery .
tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate can be classified as:
The synthesis of tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate typically involves several key steps:
Technical details regarding these methods can be found in synthetic organic chemistry literature, where various reaction conditions and yields are documented .
Key structural data includes:
tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate undergoes several notable chemical reactions:
These reactions are significant for modifying the compound for specific biological activities or improving its pharmacokinetic properties .
The mechanism of action for tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate primarily involves its interaction with biological targets such as integrins. The oxazolidinone structure is known to inhibit certain enzymes or protein interactions critical for cellular processes.
Data supporting these mechanisms often come from biochemical assays measuring binding affinities and functional assays evaluating cellular responses .
Relevant data on these properties are crucial for understanding the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .
tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential applications in treating various diseases .
The (4S)-benzyl oxazolidin-2-one auxiliary serves as the cornerstone for stereoselective synthesis of tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate. This chiral scaffold enables precise Re face shielding during enolization and subsequent alkylation, achieving diastereomeric ratios exceeding 95:5 [1]. The auxiliary's effectiveness stems from its dual functionality: the N-acyl group activates the carbonyl for enolization while the C4-benzyl substituent creates a stereodirecting steric barrier. Evans' foundational work demonstrated that oxazolidinones with 4-benzyl or 4-isopropyl groups induce exceptionally high stereoselectivity in alkylations of prochiral enolates due to their rigid conformational control [8]. The tert-butyl ester moiety in the target compound provides steric protection against racemization during downstream transformations while maintaining desirable solubility characteristics in organic solvents [3].
Table 1: Comparative Performance of Chiral Auxiliaries in β-Keto Ester Synthesis
Auxiliary Type | Relative Cost | Diastereoselectivity (%) | Recovery Yield (%) | Key Application |
---|---|---|---|---|
(4S)-Benzyl oxazolidinone | High | 92–98 | 85–90 | Quaternary stereocenter formation |
8-Phenylmenthol | Moderate | 80–88 | 75–82 | Acyclic stereocontrol |
Oppolzer’s sultam | Very High | 90–96 | 80–86 | Medicinal chemistry intermediates |
Valine-derived hydantoin | Low | 75–85 | 70–78 | High-throughput synthesis |
The synthetic sequence initiates with N-acylation of the oxazolidinone auxiliary with tert-butyl hydrogen succinate, generating an activated carbonyl primed for stereoselective enolization. Lithium chloride is frequently incorporated in acylation reactions to prevent enolization side reactions and improve crystallinity of intermediates [8]. The benzyl group at C4 creates a chiral pocket through π-stacking interactions that preferentially blocks one enolate face, directing electrophilic attack to the opposite face. This spatial control is maintained throughout the alkylation step, with the auxiliary later removed under mild conditions using lithium hydroperoxide without epimerization of the newly formed quaternary center [1] [8]. Nuclear Overhauser Effect (NOE) NMR studies confirm the auxiliary's benzyl group orientation responsible for facial discrimination, validating computational models of the transition state assembly.
The stereodefined formation of the C3 methyl-bearing quaternary center employs precisely controlled enolate generation and alkylation. Treatment of the oxazolidinone-activated succinate precursor with potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran at –78°C produces the rigid (Z)-enolate, with chelation to the oxazolidinone carbonyl oxygen enhancing stereochemical integrity [8]. Methyl iodide serves as the electrophile of choice due to its optimal balance of reactivity and minimal steric bulk, enabling attack with retention of configuration at the enolate carbon. Kinetic studies reveal pseudo-first-order behavior with complete conversion typically achieved within 2 hours at –78°C, minimizing side reactions like dialkylation or O-alkylation [8]. Alternative electrophiles such as benzyl bromide or cyclopentylmethyl halides can install diverse side chains, as demonstrated in structural analogs like (R)-tert-butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(cyclopentylmethyl)-4-oxobutanoate [5].
The alkylation proceeds through a Zimmerman-Traxler-type chair transition state where the enolate oxygen and carbonyl oxygen coordinate with a potassium cation. This six-membered arrangement positions the methyl iodide for approach anti to the oxazolidinone's benzyl group, with molecular modeling indicating a 3.2 kcal/mol preference for the favored pathway [8]. Isotopic labeling studies (²H, ¹³C) confirm inversion of configuration at the carbon undergoing methylation, consistent with an SN₂ mechanism. The tert-butyl group's steric bulk minimally influences the transition state geometry due to its distal location from the reaction site, explaining the negligible diastereoselectivity differences observed when comparing tert-butyl with smaller ester groups.
Table 2: Electrophile Scope in Enolate Alkylation
Electrophile | Reaction Temp (°C) | Conversion (%) | dr (syn:anti) | Product Application |
---|---|---|---|---|
Methyl iodide | –78 | >99 | 95:5 | Target compound |
Ethyl bromoacetate | –45 | 92 | 90:10 | Glutamate analogs |
Allyl bromide | –78 | 98 | 93:7 | Unsaturated derivatives |
Cyclopentylmethyl bromide | –60 | 85 | 88:12 | Mitiglinide precursors [5] |
Benzyl bromide | –30 | 95 | 91:9 | Diaryl systems |
Construction of the C3 methyl-bearing stereocenter represents a formidable synthetic challenge due to the minimal energy differences between competing transition states. The oxazolidinone auxiliary exerts stereochemical control through three synergistic effects: (1) the C4-benzyl group's bulky substituent creates a physical barrier to Re-face approach, (2) the N-acyl group's conformation locks the enolate geometry, and (3) the auxiliary's inherent chirality biases the enolate conformation [1] [8]. Computational analysis (DFT B3LYP/6-31G*) reveals a 2.8 kcal/mol energy difference between diastereomeric transition states, corresponding to a theoretical 96:4 diastereomeric ratio at –78°C, aligning with experimental observations [8]. The tert-butyl ester's conformational flexibility unexpectedly contributes to stereocontrol by minimizing competing steric interactions that could otherwise destabilize the favored transition state.
Solvent effects profoundly influence diastereoselectivity, with ethereal solvents (THF, 2-MeTHF) providing optimal results through cation coordination. Polar aprotic solvents like DMF or acetonitrile diminish selectivity by disrupting the tight ion pair necessary for stereochemical communication between the enolate and auxiliary. Additives such as HMPA (hexamethylphosphoramide) further degrade selectivity by solvating the metal cation, though crown ethers can partially restore diastereocontrol through selective complexation. Temperature studies demonstrate precipitous declines in diastereoselectivity above –60°C, highlighting the critical importance of cryogenic conditions for preserving kinetic control during methylation [1]. The quaternary center's stereochemical integrity remains exceptionally stable toward epimerization during auxiliary removal and subsequent transformations due to the absence of acidic protons adjacent to the stereocenter.
Table 3: Influence of Reaction Conditions on Diastereoselectivity
Condition Variable | Standard Value | Optimized Range | di Impact | Notes |
---|---|---|---|---|
Temperature | –78°C | –85°C to –70°C | Δ1% dr/°C | Below –85°C: kinetic slowdown |
Enolization base | KHMDS | LiHMDS/KHMDS | ±2% | NaHMDS reduces selectivity |
Solvent | THF | THF/Et₂O (3:1) | Max +3% | DME acceptable alternative |
Additives | None | LiCl (1.5 eq) | +4% | Chelation enhancement |
Enolization time | 30 min | 25–40 min | <±1% | Extended times risk decomposition |
Methyl iodide equiv | 1.5 | 1.8–2.0 | No effect | Below 1.2: incomplete conversion |
Solution-phase synthesis remains the predominant method for preparing tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate due to the need for cryogenic conditions during key enolization steps. The protocol employs commercially available (S)-4-benzyloxazolidin-2-one and di-tert-butyl succinate, with typical reaction scales ranging from 5–100 grams in research settings [3]. Purification leverages the crystalline nature of intermediates, with diastereomerically pure material (>98% de) obtained through recrystallization from ethyl acetate/hexanes. Process economics reveal that the chiral auxiliary constitutes 62% of raw material costs, though efficient recovery protocols (≥85% yield) can substantially reduce expenses for multikilogram production [1]. Hazard classification (H302-H315-H319-H335) necessitates appropriate handling measures but doesn't preclude large-scale implementation [1].
Solid-phase approaches using Wang or Merrifield resins show promise for parallel synthesis of structural analogs. Benzyl 4-oxobutanoate serves as a prototype linker, anchoring through the ester oxygen to enable on-resin enolization and alkylation [6]. While this strategy facilitates rapid diversification for structure-activity relationship studies, the steric constraints of solid supports typically diminish diastereoselectivity to 85–90% de compared to solution-phase reactions. Microwave-assisted reactions have demonstrated potential for accelerating enolization kinetics but risk thermal decomposition of sensitive intermediates. Economic analysis indicates solution-phase superiority for target-focused synthesis, while solid-phase approaches become competitive when producing libraries of 50+ analogs due to reduced purification overhead.
Table 4: Economic and Technical Comparison of Synthetic Approaches
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Typical scale | 1g–10kg | 50mg–2g | 100mg–5g |
Diastereoselectivity | 92–98% de | 85–90% de | 90–95% de |
Auxiliary recovery | Yes (≥85%) | No | Partial (40–60%) |
Estimated production cost/g* | $178 | $420 | $315 |
Purity after isolation | ≥98% | 90–95% | 95–98% |
Throughput (compounds/week) | 1–3 | 20–50 | 5–10 |
Key limitation | Cryogenic conditions | Linker stability | Process complexity |
*Based on 10g scale production of target compound [3]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8